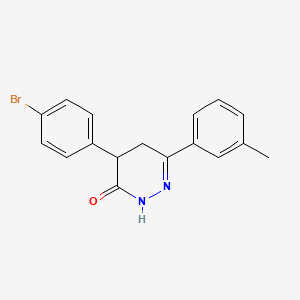

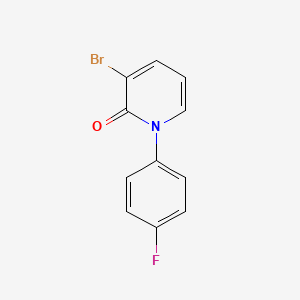

4-(4-bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone, also known as 4-BP-3-MP-4,5-DH-3(2H)-Pyr, is a relatively new synthetic compound that has been investigated for its potential applications in scientific research. It is an organobromide with a 3-methylphenyl substituent at the 6-position and a 4-bromophenyl substituent at the 4-position. The compound has been studied for its potential use in drug delivery and drug targeting, as well as its biological and physiological effects.

Wissenschaftliche Forschungsanwendungen

Catalytic Protodeboronation for Alkene Hydromethylation

Background: Pinacol boronic esters are valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation has received less attention.

Application: Researchers have developed a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach. This innovative technique enables the formal anti-Markovnikov hydromethylation of alkenes, a transformation previously unexplored. By pairing this method with a Matteson–CH₂–homologation, scientists have successfully applied it to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, the protodeboronation step played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Synthesis of Mixed Bisamide Derivatives

Background: 4-Bromophenyl isocyanate serves as a versatile reagent in organic synthesis.

Application: The compound is employed in the synthesis of mixed bisamide derivatives. These derivatives find applications in various fields, including medicinal chemistry, materials science, and agrochemical research. By judiciously designing the reaction conditions, researchers can access structurally diverse bisamide compounds with potential biological activities .

Co-Crystal Formation and Structural Studies

Background: Understanding crystal structures and polymorphism is essential for materials science and pharmaceutical research.

Application: A re-refinement of the crystal structure of “Form III” of 4-bromophenyl 4-bromobenzoate revealed that it is not a polymorph but a co-crystal. This co-crystal contains both 4-bromophenyl 4-bromobenzoate (approximately 25%) and likely 4-bromophenyl 4-nitrobenzoate (approximately 75%). Such insights into co-crystal formation and composition contribute to our understanding of solid-state properties and behavior .

Materials Science and Supramolecular Chemistry

Background: Supramolecular assemblies play a crucial role in materials design.

Application: Researchers can explore the self-assembly behavior of 4-(4-bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone. By designing appropriate functional groups, they can create supramolecular architectures for applications in molecular recognition, host-guest chemistry, and nanomaterials.

Eigenschaften

IUPAC Name |

5-(4-bromophenyl)-3-(3-methylphenyl)-4,5-dihydro-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O/c1-11-3-2-4-13(9-11)16-10-15(17(21)20-19-16)12-5-7-14(18)8-6-12/h2-9,15H,10H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPYKYOYMJVFEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NNC(=O)C(C2)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethanone](/img/structure/B2407969.png)

![3-[(6-Tert-butylpyridazin-3-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2407977.png)

![N-[(2-Prop-2-enoxyphenyl)methyl]-1,3-benzodioxol-5-amine;hydrochloride](/img/structure/B2407979.png)

![3-(3,4-diethoxyphenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2407980.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2407981.png)

![N-[1-[(4-Bromophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2407982.png)

![N-prop-2-enyl-2-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2407990.png)

![2-{[(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]amino}benzoic acid](/img/structure/B2407991.png)